Furo[2,3-c]pyridine-3-ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-furo[2,3-c]pyridin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-3-1-7-6-12-9-5-11-4-2-8(7)9/h2,4-6H,1,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMSVKBCMRJJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CO2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440281 | |
| Record name | Furo[2,3-c]pyridine-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167420-16-8 | |
| Record name | Furo[2,3-c]pyridine-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 2,3 C Pyridine 3 Ethanamine and Its Analogues
Retrosynthetic Analysis of the Furo[2,3-c]pyridine-3-ethanamine Core Structure
A retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection is at the ethanamine side chain, which can be introduced onto a pre-formed furo[2,3-c]pyridine (B168854) core. This can be achieved through various functional group transformations, such as the reduction of a nitrile or a nitroethyl group, or by alkylation of a suitable furo[2,3-c]pyridine derivative.
The furo[2,3-c]pyridine core itself can be disconnected in several ways. One common approach involves the formation of the furan (B31954) ring onto a pre-existing pyridine (B92270). This can be envisioned through an intramolecular cyclization of a suitably substituted pyridine precursor. Another strategy involves the construction of the pyridine ring onto a furan derivative.
Approaches to the Furo[2,3-c]pyridine Ring System
A variety of synthetic strategies have been developed to access the furo[2,3-c]pyridine ring system, each offering distinct advantages in terms of substrate scope and reaction conditions.
Cascade Cyclization Reactions for Furo[2,3-c]pyridine Construction
Cascade reactions, also known as tandem or domino reactions, provide an efficient means to construct complex molecular architectures in a single operation. A notable example involves the base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines from readily available N-propargylic β-enaminones and arylaldehydes. rsc.org This method allows for the formation of multiple bonds and rings in a sequential manner, leading to the rapid assembly of the heterocyclic core. rsc.org
Palladium-Catalyzed Annulation and Cross-Coupling Strategies for Furo[2,3-c]pyridines
Palladium-catalyzed reactions are powerful tools in modern organic synthesis. The synthesis of furo[2,3-b]pyridines has been achieved through Pd(II)-catalyzed annulation of β-ketodinitriles and alkynes. acs.orgacs.org This process involves the concurrent construction of the furan and pyridine rings through the formation of multiple carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org The versatility of this method is further demonstrated by the ability to perform subsequent postsynthetic modifications, such as Suzuki, Sonogashira, and Heck coupling reactions on the resulting furopyridine scaffold. acs.org
Another palladium-catalyzed approach involves the cross-coupling of o-iodoacetoxy- or o-iodobenzyloxypyridines with 1-alkynes, followed by electrophilic cyclization to yield 2,3-disubstituted furo[2,3-c]pyridines. researchgate.net
Multicomponent Reactions (MCRs) for Furo[2,3-c]pyridine Skeleton Formation
Multicomponent reactions (MCRs) offer a highly convergent and atom-economical approach to complex molecules. An interesting and unusual formation of the furo[2,3-c]pyridine skeleton has been observed in a variation of the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. acs.orgnih.gov Typically used to synthesize imidazofused scaffolds, the use of pyridoxal (B1214274) as the aldehyde component can lead to the formation of furo[2,3-c]pyridines. acs.orgnih.gov This highlights the potential for discovering novel synthetic pathways by modifying established MCR protocols.
Furthermore, MCRs have been employed in the synthesis of related furopyridine derivatives, such as furo[3',4':5,6]pyrido[2,3-d]pyrimidines, through the reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or indane-1,3-dione in water. researchgate.net
Intramolecular Cyclization Methods for Furo[2,3-c]pyridines
Intramolecular cyclization is a fundamental strategy for the formation of heterocyclic rings. A transition-metal-free synthesis of furo[2,3-b]pyridines has been developed via the intramolecular nucleophilic addition and rearomatization of C3-substituted pyridine N-oxides. researchgate.net This method is advantageous due to its simple operation and the use of readily accessible starting materials. researchgate.net
Introduction and Functionalization of the Ethanamine Side Chain
Once the furo[2,3-c]pyridine core is established, the ethanamine side chain can be introduced. A common method involves the creation of a two-carbon linker at the 3-position, which is then converted to the amine. For instance, a formyl group can be introduced at the 3-position, followed by a Henry reaction with nitromethane (B149229) to yield a nitrovinyl derivative. Subsequent reduction of the nitro group and the double bond affords the desired ethanamine side chain.
Alternatively, a cyano group can be introduced, which can then be reduced to the primary amine. For example, a detailed procedure for successive regioselective lithiations of furo[2,3-c]pyridine using n-BuLi and the [n-BuLi/LiDMAE] superbase allows for the introduction of various electrophiles, including those that can be converted to an ethanamine side chain. researchgate.net
The functionalization of the ethanamine side chain itself can lead to a diverse range of analogues. The primary amine can be acylated, alkylated, or used in the formation of various heterocyclic rings, further expanding the chemical space around the this compound scaffold.
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral molecules, where a single enantiomer is preferentially produced, is a significant challenge in organic chemistry. For derivatives of furo[2,3-c]pyridine, achieving stereoselectivity is crucial for applications where specific stereoisomers exhibit desired biological activity. While literature directly detailing the stereoselective synthesis of this compound is sparse, the principles can be extrapolated from methodologies applied to related furopyridine and piperidine (B6355638) systems.
Asymmetric synthesis strategies for related heterocyclic compounds often rely on chiral catalysts or reagents to control the stereochemical outcome of a reaction. youtube.com For instance, the enantioselective synthesis of 3-substituted piperidines has been achieved from pyridine precursors through a rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This method uses a chiral phosphine (B1218219) ligand, (S)-Segphos, to induce high enantioselectivity (up to 96% ee) in the formation of the chiral center. nih.gov A similar approach could be envisioned for creating a chiral center in the ethanamine side chain of this compound.
Another relevant strategy involves the asymmetric construction of the fused ring system itself. A multi-catalytic protocol involving gold, palladium, and a chiral phosphoric acid has been used for the asymmetric synthesis of enantioenriched furo[2,3-b]pyridines. researchgate.net Furthermore, a patent for the preparation of non-racemic furo[3,4-c]pyridine (B3350340) derivatives, a structural isomer, describes a method where the stereochemistry of a non-racemic precursor is retained during a deprotection/cyclodehydration reaction catalyzed by a strong acid. google.com The development of chiral furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors highlights the importance of stereochemistry, noting that the biological activity was highly dependent on the correct stereochemistry of a chiral 4-benzylamino group. nih.gov
These examples underscore a common theme: the use of transition metal catalysts (like Rhodium, Palladium, or Gold) paired with chiral ligands is a primary strategy for inducing enantioselectivity in the synthesis of furopyridines and their derivatives. nih.govresearchgate.netnih.govyoutube.com
Table 1: Examples of Chiral Ligands in Asymmetric Synthesis of Related Heterocycles
| Ligand | Metal Catalyst | Target Ring System | Reference |
| (S)-Segphos | Rhodium | 3-Piperidines | nih.gov |
| Chiral Phosphoric Acid | Palladium/Gold | Furo[2,3-b]pyridines | researchgate.net |
| Taddol-derived phosphine-phosphite | Gold | Furo[3,4-d]tetrahydropyridazines | nih.gov |
| (S,S)-L1 / (R,R)-L2 | Palladium | N-allyl hydroxylamine-O-sulfamates | nih.gov |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of furopyridines, these principles are increasingly being applied to develop more sustainable and environmentally benign methodologies.
Key strategies include the use of greener solvents (like ethanol (B145695) or water), solvent-free reaction conditions, and the use of recyclable catalysts. nih.govnih.govresearchgate.net For example, an iodine-mediated, metal-free oxidative tandem cyclization has been reported for the synthesis of substituted furopyridines, which is noted for being a green and benign process. nih.gov The use of nanocatalysts is another promising green approach, offering high yields, short reaction times, and the ability to be easily separated and reused. researchgate.net
Solvent-Free and Ionic Liquid-Mediated Syntheses
Carrying out reactions without a solvent or in alternative media like ionic liquids can significantly reduce waste and environmental impact. Solvent-free synthesis of functionalized pyridines has been achieved using recyclable catalysts like Wells-Dawson heteropolyacids, offering a clean alternative to traditional methods. conicet.gov.ar
Ionic liquids (ILs) are salts with low melting points that can act as non-volatile, reusable solvents. ionike.com Their use in heterocyclic synthesis is growing. For example, the three-component condensation to form furo[2,3-d]pyrimidine-2,4(1H,3H)-diones proceeds in high yields and short reaction times at room temperature using 1-butyl-3-methylimidazolium bromide ([bmim]Br) as the ionic liquid medium. researchgate.net The synthesis of pyridinium-based ionic liquids themselves has been well-documented, providing a toolbox of potential solvents for various reactions. nih.govtubitak.gov.tr These ILs can sometimes also act as catalysts, further enhancing their green credentials. ionike.com
Microwave-Assisted Organic Synthesis of Furo[2,3-c]pyridines
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net
The synthesis of various pyridine and fused-pyridine systems has been successfully achieved using microwave irradiation. One-pot, four-component reactions to produce novel pyridines have been shown to be significantly more efficient under microwave conditions, with reaction times dropping from hours to minutes and yields increasing substantially. nih.govresearchgate.net For instance, the synthesis of thiazolo[3,2-a]pyrimidine derivatives was achieved in 30 minutes at 80 °C under microwave irradiation, a significant improvement over conventional methods. clockss.org While a specific microwave-assisted synthesis for this compound is not prominently reported, the successful application of MAOS to a wide range of related heterocyclic structures, including furo[2,3-d]pyrimidines and pyrido[2,3-e] nih.govnih.govoxazin-4-ones, suggests its high potential for this target molecule. researchgate.neteurekaselect.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 6–9 hours | 71%–88% | nih.gov, researchgate.net |
| Microwave Irradiation | 2–7 minutes | 82%–94% | nih.gov, researchgate.net |
Purification and Characterization Techniques for this compound
Following synthesis, the isolation and structural confirmation of this compound are critical. Purification of pyridine derivatives can be challenging due to their polarity and basicity. chemicalforums.com Standard techniques like crystallization and silica (B1680970) gel column chromatography are often employed. openlabnotebooks.org However, for more difficult separations, other methods may be necessary. A patent describes a purification method for pyridine and its derivatives involving treatment with an alkali metal compound followed by distillation to obtain a high-purity product. google.com For polar, ionic pyridinium (B92312) compounds, reversed-phase chromatography (e.g., Sep-Pak cartridges) or ion-exchange chromatography are considered viable alternatives. chemicalforums.com Adsorption-based methods, using materials like activated carbon, have also been developed for purifying furan derivatives. googleapis.com
Characterization relies on a suite of spectroscopic techniques to confirm the molecular structure. The primary methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. researchgate.netresearchgate.net Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between different parts of the molecule. ipb.pt For furopyridine systems, the chemical shifts and coupling constants provide definitive information about the substitution pattern on both the furan and pyridine rings. mdpi.com
Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups, such as the N-H bonds of the amine, C-O-C of the furan ring, and the aromatic C=N and C=C bonds of the pyridine ring. researchgate.net
Table 3: Key Analytical Data for Furo[2,3-c]pyridine and its Derivatives
| Technique | Information Provided | Reference |
| ¹H NMR | Proton environment, coupling constants, stereochemistry | researchgate.net, ipb.pt |
| ¹³C NMR | Carbon skeleton, chemical environment of carbons | mdpi.com, researchgate.net |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | researchgate.net |
| IR Spectroscopy | Presence of key functional groups (NH₂, C-O, C=N) | researchgate.net |
| X-ray Diffraction | Solid-state structure and confirmation of connectivity | researchgate.net |
Structure Activity Relationship Sar Studies of Furo 2,3 C Pyridine 3 Ethanamine and Its Derivatives
Systematic Modification of the Furo[2,3-c]pyridine (B168854) Core and its Impact on Biological Activity
The furo[2,3-c]pyridine core serves as the foundational anchor for ligand-target interactions. Modifications to this bicyclic system, even subtle ones, can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity and selectivity.
The furan (B31954) ring is an electron-rich five-membered heterocycle. ksu.edu.sa In the context of the fused furo[2,3-c]pyridine system, the 2-position of the furan moiety is particularly susceptible to electrophilic substitution. rrbdavc.org Introducing substituents at this position can have a profound impact on the molecule's interaction with its biological target.
Research on related furopyridine scaffolds has shown that the introduction of various groups on the furan ring can modulate activity. For instance, studies on furo[2,3-b]pyridines have demonstrated that installing aryl groups at the 2-position can lead to derivatives with significant biological effects. researchgate.net While direct SAR data for the 2-position of furo[2,3-c]pyridine-3-ethanamine is limited, we can infer potential trends. Small, electron-withdrawing groups like cyano or nitro could decrease the electron density of the furan ring, potentially influencing stacking interactions. Conversely, larger, lipophilic groups could probe hydrophobic pockets within a target's binding site.
Table 1: Hypothetical SAR at the Furan Moiety of this compound
| Position | Substituent (R) | Expected Impact on Properties | Potential Influence on Biological Activity |
| C2 | -H | Unsubstituted (Baseline) | Reference activity. |
| C2 | -CH₃ | Increases lipophilicity; weak electron-donating. | May enhance binding in hydrophobic pockets. |
| C2 | -Cl, -F | Electron-withdrawing; increases polarity. | Can form halogen bonds; alters electronic profile for π-π interactions. |
| C2 | -CN | Strong electron-withdrawing; polar. | May act as a hydrogen bond acceptor; significantly alters electronics. |
| C2 | -Phenyl | Large, lipophilic; increases steric bulk. | Can occupy larger hydrophobic pockets; potential for additional π-stacking. |
This table is illustrative and based on general chemical principles and data from related scaffolds due to the absence of direct published SAR for this specific derivative.
For the furo[2,3-c]pyridine core, regioselective lithiation techniques offer a synthetic route to introduce substituents at specific positions, such as C4 and C7. nih.gov Adding an electron-donating group like a methoxy (B1213986) group at C7 could increase the electron density of the pyridine (B92270) ring and potentially influence its hydrogen bonding capability. A substituent at C4, being adjacent to the pyridine nitrogen, could have a more pronounced effect on the ring's electronics and steric environment.
Table 2: Hypothetical SAR at the Pyridine Moiety of this compound
| Position | Substituent (R) | Expected Impact on Properties | Potential Influence on Biological Activity |
| C4, C5, C7 | -H | Unsubstituted (Baseline) | Reference activity. |
| C7 | -OCH₃ | Electron-donating; increases lipophilicity. | May enhance interactions with hydrophobic regions; alters H-bonding potential of pyridine N. nih.gov |
| C5 | -Cl | Electron-withdrawing; polar. | Can form halogen bonds; alters dipole moment. |
| C4 | -CH₃ | Weak electron-donating; steric bulk near N. | May provide favorable steric interactions or hinder binding, depending on target topology. |
This table is illustrative and based on general chemical principles and data from related scaffolds due to the absence of direct published SAR for this specific derivative.
Role of the Ethanamine Side Chain in Ligand-Target Recognition
The ethanamine side chain at the 3-position is a key pharmacophoric element. Its primary amine is typically protonated at physiological pH, allowing for a strong ionic interaction (salt bridge) with acidic residues (e.g., aspartate, glutamate) in a receptor binding site. This side chain's flexibility allows it to adopt various conformations to optimize its fit within the binding pocket.
The two-carbon linker between the furo[2,3-c]pyridine core and the terminal amine is critical for positioning the amine correctly for optimal interaction. Altering the length or rigidity of this linker can provide valuable SAR insights.
Chain Length: Shortening the chain to a single methylene (B1212753) group (aminomethyl) or lengthening it to a three-carbon chain (propanamine) would alter the distance between the heterocyclic core and the basic amine. This change would determine whether the amine can reach its target interaction point.
Chain Rigidity: Introducing a methyl group on the chain, for example, to create a (S)-1-methylethylamine derivative, would restrict conformational flexibility. researchgate.net This can be beneficial if it locks the side chain into a bioactive conformation, but detrimental if it prevents the necessary orientation for binding. Such modifications can also introduce a chiral center, potentially leading to stereoselective activity.
The primary amine is a crucial interaction point. Its modification is a common strategy to probe SAR.
Alkylation: Sequential methylation to form secondary (methylamino) and tertiary (dimethylamino) amines systematically reduces the number of hydrogen bond donors (from two to one to zero) while increasing lipophilicity and steric bulk. This helps to determine the importance of hydrogen bond donation versus a simple cationic charge.
Acylation: Converting the amine to an amide (e.g., acetamide) neutralizes its basicity and removes the ionic interaction capability. If activity is lost, it strongly suggests that a salt bridge is essential for ligand recognition.
Table 3: SAR of the Ethanamine Side Chain
| Modification | Example Structure | Key Change | Implication for Biological Activity |
| Linker Variation | Furo[2,3-c]pyridin-3-ylmethanamine | Shorter linker | Tests the required distance for the amine interaction. |
| Linker Rigidity | (S)-2-(Furo[2,3-c]pyridin-3-yl)propan-1-amine | Restricted conformation | Probes the preferred 3D orientation of the amine. researchgate.net |
| Terminal N-Alkylation | N-Methyl-2-(furo[2,3-c]pyridin-3-yl)ethan-1-amine | Reduced H-bond donors | Determines the importance of primary amine H-bonds. |
| Terminal N-Acylation | N-(2-(Furo[2,3-c]pyridin-3-yl)ethyl)acetamide | Neutralized basicity | Assesses the requirement of an ionic interaction. |
This table is illustrative and based on common medicinal chemistry strategies.
Bioisosteric Replacements within the this compound Scaffold
Bioisosterism involves substituting an atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. nih.gov Applying this strategy to the this compound scaffold can lead to new derivatives with enhanced potency, selectivity, or metabolic stability.
Furan Ring Bioisosteres: The oxygen atom in the furan ring can be replaced with other heteroatoms. Replacing it with sulfur yields a thieno[2,3-c]pyridine core. nih.gov Thiophenes are generally more aromatic and metabolically stable than furans. ksu.edu.sa Replacing the oxygen with an N-H or N-R group would produce a pyrrolo[3,4-c]pyridine core, introducing a hydrogen bond donor/acceptor site. mdpi.com
Pyridine Ring Bioisosteres: The nitrogen in the pyridine ring can be moved to other positions, or another nitrogen can be added to form diazine rings. For example, replacing the pyridine with a pyrimidine (B1678525) would result in a furo[2,3-d]pyrimidine scaffold. nih.gov This change significantly alters the electronic distribution and hydrogen bonding patterns.
Scaffold Isomerism: The arrangement of the fused rings can be altered. For example, investigating the furo[2,3-b]pyridine (B1315467) , furo[3,2-b]pyridine (B1253681) , or furo[3,2-c]pyridine (B1313802) isomers would probe how the relative orientation of the heteroatoms and the attachment point of the side chain affect activity. nih.govgrafiati.com
Table 4: Potential Bioisosteric Replacements for the Furo[2,3-c]pyridine Core
| Original Scaffold | Bioisosteric Scaffold | Rationale for Replacement |
| Furo [2,3-c]pyridine | Thieno [2,3-c]pyridine | Increased metabolic stability; altered electronics. ksu.edu.sanih.gov |
| Furo [2,3-c]pyridine | Pyrrolo [3,4-c]pyridine | Introduction of H-bond donor/acceptor at position 6. mdpi.com |
| Furo[2,3-c ]pyridine | Furo[2,3-d ]pyrimidine | Modulates H-bonding pattern and electronics. nih.gov |
| Furo[2,3-c]pyridine | Furo[3,2-c]pyridine | Changes the relative positions of the O and N atoms. grafiati.com |
This table provides examples of established bioisosteric modifications in heterocyclic chemistry.
Conformational Analysis and Flexible Scaffolds in SAR Exploration
Detailed conformational analysis and the exploration of flexible scaffolds are pivotal in understanding the SAR of a compound. Such studies elucidate the three-dimensional arrangement of a molecule and its ability to adapt its shape to bind effectively to a biological target. For this compound, there is a lack of published research on its conformational preferences or the impact of scaffold flexibility on its biological activity. Inferences from related structures are speculative at best without direct experimental or computational data on the target compound.
Comparative SAR Analysis with Isomeric Furopyridines
A comparative analysis of the SAR of this compound with its isomeric counterparts could provide valuable insights into the influence of the nitrogen atom's position within the pyridine ring and the fusion pattern of the furan ring on biological activity. For instance, studies on furo[2,3-g]indazole-based ethanamine derivatives have identified potent 5-HT2C receptor agonists. However, without SAR data for this compound, a direct and meaningful comparison is not feasible. The synthesis of various 2-aminoalkyl derivatives of furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]-, and furo[3,2-c]pyridine has been documented, suggesting that the building blocks for such a comparative study could be accessible. grafiati.com
Mechanistic Investigations of Furo 2,3 C Pyridine 3 Ethanamine Biological Interactions
Target Identification and Deconvolution for Furo[2,3-c]pyridine-3-ethanamine
No studies identifying the specific biological targets of this compound have been found.
Molecular Mechanisms of Action at Protein and Cellular Levels
There is no available information regarding the molecular mechanisms of action for this compound.
Enzyme Inhibition and Activation Mechanisms
Data on the effects of this compound on enzyme activity, including any potential inhibitory or activation mechanisms, are not present in the current body of scientific literature.
Receptor Binding Kinetics and Efficacy (Agonism/Antagonism)
There are no published studies on the receptor binding kinetics or the agonistic or antagonistic efficacy of this compound.
Modulation of Specific Signaling Pathways
While related furopyridine compounds have been shown to modulate signaling pathways, no such data exists specifically for this compound.
Cellular Uptake and Intracellular Localization Studies
Information regarding the cellular uptake and intracellular localization of this compound is not available.
Phenotypic Screening and Pathway Deconvolution
There are no published results from phenotypic screening assays or subsequent pathway deconvolution studies for this compound.
Computational Chemistry and Molecular Modeling of Furo 2,3 C Pyridine 3 Ethanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For Furo[2,3-c]pyridine-3-ethanamine, these calculations could provide critical insights into its electronic structure, stability, and reactivity. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
Furthermore, the calculation of the molecular electrostatic potential (MEP) map would reveal the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with biological macromolecules, such as proteins or nucleic acids. While specific calculations for this compound are not reported, the table below illustrates the typical data generated from such an analysis for a hypothetical molecule with this scaffold.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
| Total Energy | -1500 Hartrees | Thermodynamic stability of the molecule |
Note: The data in this table is illustrative and not based on actual experimental or calculated results for this compound.
Molecular Docking and Scoring of this compound with Putative Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in identifying potential biological targets for a compound. For this compound, docking studies would involve screening it against a library of known protein structures to predict its binding affinity and mode of interaction.
The scoring function, an integral part of the docking process, estimates the binding free energy of the ligand-receptor complex, allowing for the ranking of different binding poses and potential targets. Although no specific docking studies for this compound are available, research on related furopyridine derivatives has demonstrated their potential as inhibitors of enzymes like Cyclin-Dependent Kinase 2 (CDK2). These studies provide a basis for selecting putative targets for this compound.
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules.
For a potential complex of this compound and a target protein identified through docking, an MD simulation would assess the stability of the binding pose. It can reveal important conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy. Such simulations are crucial for validating docking results and understanding the atomistic details of the molecular recognition process.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a class of compounds, the activity of new, unsynthesized analogs can be predicted.
For the furo[2,3-c]pyridine (B168854) class, a QSAR study would involve synthesizing a series of derivatives, measuring their biological activity against a specific target, and then developing a model based on various molecular descriptors (e.g., physicochemical, electronic, and topological properties). While no QSAR models are specifically reported for this compound derivatives, the methodology is a standard approach in lead optimization. A statistically robust QSAR model could guide the design of more potent and selective Furo[2,3-c]pyridine-based compounds.
Table 2: Typical Parameters for a 2D-QSAR Model
| Parameter | Value | Description |
| r² (Correlation Coefficient) | > 0.6 | Goodness of fit of the model |
| q² (Cross-validated r²) | > 0.5 | Predictive ability of the model within the training set |
| pred_r² (External validation r²) | > 0.5 | Predictive ability of the model on an external test set |
| F-test | High value | Statistical significance of the model |
Note: This table represents general quality metrics for a QSAR model and is not based on a specific model for Furo[2,3-c]pyridines.
Pharmacophore Modeling and Virtual Screening for Novel this compound Derivatives
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound databases (virtual screening) to identify novel molecules that match the pharmacophore and are therefore likely to be active.
For this compound, if an active conformation and target were known, a pharmacophore model could be constructed. This model would be instrumental in discovering new derivatives with potentially improved activity or different intellectual property space. This approach is particularly powerful for identifying structurally diverse compounds that share a common binding mechanism.
Chemoinformatics and Data Mining in Furo[2,3-c]pyridine Research
Chemoinformatics and data mining are essential tools for managing and analyzing the large datasets generated in modern drug discovery. researchgate.net For the furo[2,3-c]pyridine class of compounds, chemoinformatics can be used to analyze structure-activity relationships across a library of synthesized analogs, identify common structural motifs associated with activity or toxicity, and cluster compounds based on chemical similarity. researchgate.net
Patent databases and scientific literature can be mined to understand the existing chemical space around the furo[2,3-c]pyridine scaffold. google.comgoogle.com While specific chemoinformatic studies on this compound are not available, the application of these tools would be a logical step in any research program aimed at developing this compound class for therapeutic purposes. acs.org
Future Research Directions and Advanced Methodologies for Furo 2,3 C Pyridine 3 Ethanamine
Development of Advanced Synthetic Methodologies for Scalability and Diversity-Oriented Synthesis
The future development of drugs based on the Furo[2,3-c]pyridine-3-ethanamine scaffold hinges on the availability of robust, scalable, and versatile synthetic methods. While foundational syntheses of the furo[2,3-c]pyridine (B168854) ring system have been described, future efforts must focus on advanced methodologies that allow for both large-scale production and the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. researchgate.netcrossref.org
Scalability: For a compound to move from a laboratory curiosity to a viable research tool or clinical candidate, its synthesis must be amenable to scale-up. Methodologies that avoid costly reagents, extensive purification steps like column chromatography, and extreme reaction conditions are paramount. Research into concise, multi-gram scale syntheses, such as those developed for the related furo[2,3-b]pyridine (B1315467) isomer, provides a template for future work. nih.gov These routes often feature a minimal number of chromatographic purifications, making them more efficient and cost-effective on a larger scale. nih.gov
Diversity-Oriented Synthesis (DOS): DOS is a strategy that aims to create structurally diverse and complex molecules from a common starting material. Applying DOS principles to the furo[2,3-c]pyridine core would enable the rapid generation of a wide array of analogues. This can be achieved through techniques like chemoselective, metal-mediated cross-coupling reactions, which allow for the precise and controlled installation of different functional groups at various positions on the heterocyclic core. nih.govnih.gov One-pot protocols, which combine multiple reaction steps into a single operation, further enhance efficiency and are a hallmark of modern DOS. nih.gov The development of such protocols for this compound would significantly accelerate the exploration of its chemical space.
| Methodology | Key Features | Relevance to this compound |
| Scalable Synthesis | - Reduced use of column chromatography- High-yielding steps- Amenable to multi-gram production | Enables sufficient material supply for advanced in vitro and in vivo research models. |
| Diversity-Oriented Synthesis (DOS) | - Creates libraries of structurally diverse compounds- Often employs one-pot reactions and chemoselective transformations | Facilitates rapid exploration of structure-activity relationships (SAR) to identify derivatives with improved properties. |
| Metal-Mediated Cross-Coupling | - Includes Suzuki, Sonogashira, and Wacker-type reactions- Allows for the introduction of various functional handles | Provides a powerful toolset for functionalizing the furo[2,3-c]pyridine core to modulate biological activity. nih.gov |
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by analyzing vast datasets to identify patterns and make predictions, thereby reducing the time and cost of research. nih.govmdpi.com These computational tools can be powerfully applied to the this compound scaffold to accelerate the identification of novel drug candidates and optimize their properties. mdpi.com
The initial discovery of furo[2,3-c]pyridine-based B-Raf inhibitors was aided by virtual screening, a computational technique that foreshadows the potential of AI in this area. nih.gov Future applications can be far more sophisticated. ML algorithms like Support Vector Machines (SVM), Random Forest, and various deep learning techniques such as Convolutional Neural Networks (CNN) can be trained on existing chemical and biological data to build predictive models. nih.gov
Key applications include:
Target Identification and Validation: AI can analyze genomic and proteomic data to identify novel biological targets for which this compound derivatives might be effective. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on the furo[2,3-c]pyridine scaffold, optimized for binding to a specific target and possessing desirable drug-like properties. mdpi.com
Property Prediction: ML models can accurately predict a compound's physicochemical properties, bioactivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profile, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.comnih.gov
| AI/ML Application | Description | Potential Impact on Furo[2,3-c]pyridine Research |
| Virtual Screening | Rapidly sifting through digital libraries of compounds to predict binding affinity to a target. nih.gov | Prioritizes derivatives for synthesis and testing, increasing the hit rate. |
| De Novo Design | Generating novel molecular structures with desired properties using generative algorithms. mdpi.com | Creates innovative this compound analogues beyond intuitive chemical design. |
| ADMET Prediction | Using computational models to forecast a molecule's pharmacokinetic and toxicity profile. nih.gov | Reduces late-stage failures by identifying potentially problematic compounds early in the discovery process. |
| Protein Structure Prediction | Algorithms like AlphaFold can predict the 3D structure of target proteins with high accuracy. nih.gov | Facilitates structure-based drug design by providing a detailed view of the target's binding site. |
Exploration of Polypharmacology and Multi-Target Directed Ligands Based on this compound
Polypharmacology is the concept that a single drug can interact with multiple biological targets. While often associated with side effects, this principle can be harnessed to design Multi-Target Directed Ligands (MTDLs) that modulate several disease-relevant pathways simultaneously. nih.gov This approach is particularly promising for complex multifactorial diseases where hitting a single target is insufficient. nih.gov
The this compound scaffold is an excellent candidate for MTDL development. Related furopyridine cores are known to be "privileged scaffolds," capable of binding to various targets, most notably a wide range of protein kinases. nih.govnih.gov The future exploration of this compound should involve systematically screening it against panels of targets to uncover its polypharmacological profile.
The design of MTDLs based on this scaffold could involve:
Hybridization: Combining the this compound core with another known pharmacophore to create a single molecule with dual activity. nih.gov
Scaffold Decoration: Strategically modifying the substituents on the furo[2,3-c]pyridine ring to fine-tune its activity against a desired set of targets.
This strategy could lead to the development of novel therapeutics that offer superior efficacy by interfering with a disease network rather than a single node. nih.gov
| MTDL Design Strategy | Approach | Example Application for this compound |
| In-built Capacity | A single chemical entity is found to act on multiple targets. nih.gov | Screening this compound against kinase and GPCR panels to find inherent multi-target activity. |
| Hybrid Molecules | Two or more pharmacophores are combined into one molecule. nih.gov | Fusing the furo[2,3-c]pyridine core with a moiety known to inhibit a second, complementary target in a disease pathway. |
| Synergistic Targeting | The MTDL acts on different targets that work synergistically to produce a therapeutic effect. | Designing a derivative that inhibits both a key signaling kinase and a protein involved in drug resistance. |
PROTAC and Molecular Glue Approaches Utilizing the this compound Scaffold
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that removes disease-causing proteins rather than just inhibiting them. nih.gov This is achieved using small molecules that co-opt the cell's natural protein disposal system. Two primary approaches are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
PROTACs are heterobifunctional molecules composed of two heads and a linker. One head binds to the protein of interest (POI), and the other binds to an E3 ubiquitin ligase. This induced proximity leads to the POI being tagged for destruction by the proteasome. nih.gov
Molecular Glues are smaller, monovalent molecules that induce a novel protein-protein interaction by changing the surface topology of an E3 ligase, causing it to recognize and degrade a new substrate. nih.gov
The this compound scaffold is a prime candidate for incorporation into these TPD strategies. Given its established ability to bind to proteins like B-Raf, it could serve as the "warhead" that targets a specific POI. nih.gov A future research direction would be to append a known E3 ligase-binding moiety to a this compound derivative via a chemical linker, thereby creating a novel PROTAC. This would transform an inhibitor into a degrader, which can offer a more profound and durable biological effect.
| Technology | Mechanism of Action | Potential Role of this compound |
| PROTACs | A bifunctional molecule brings a target protein and an E3 ligase together to induce degradation. nih.gov | Can serve as the ligand for the Protein of Interest (POI), guiding the degradation machinery to the target. |
| Molecular Glues | A small molecule reshapes an E3 ligase's surface to induce degradation of a previously unrecognized protein. nih.gov | Derivatives could be screened for their ability to act as molecular glues, potentially uncovering new degradable targets. |
Nanotechnology and Delivery Systems for this compound in Research Models
The effectiveness of a compound in research models can be limited by its biopharmaceutical properties, such as poor solubility or limited bioavailability. nih.gov Nanotechnology offers a suite of tools to overcome these challenges through advanced drug delivery systems (DDS). nih.govmdpi.com These systems encapsulate therapeutic agents in nanoscale carriers, which can improve their delivery to the target site and protect them from premature degradation. nih.gov
For this compound, nanotechnology-based delivery systems could be crucial for enabling advanced preclinical studies. Future research should explore the formulation of this compound within various nanocarriers.
Potential nanocarrier systems include:
Liposomes: Spherical vesicles made of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov
Polymeric Nanoparticles: Made from biodegradable polymers, these can be designed for sustained release of the encapsulated compound. nih.gov
Micelles: Self-assembling structures formed by amphiphilic molecules, ideal for solubilizing poorly water-soluble compounds in their hydrophobic core. researchgate.net
By loading this compound into these nanocarriers, researchers could enhance its solubility, control its release profile, and potentially achieve targeted delivery to specific cells or tissues in research models, thereby obtaining more reliable and translatable data. nih.gov
| Nanocarrier Type | Composition | Potential Application for this compound Research |
| Liposomes | Lipid bilayer spheres nih.gov | Encapsulating the compound to improve its stability and modify its pharmacokinetic profile in in vivo models. |
| Polymeric Nanoparticles | Biodegradable polymers nih.gov | Providing sustained release of the compound over time, reducing the need for frequent administration in long-term studies. |
| Solid Lipid Nanoparticles | Solid lipids nih.gov | Enhancing the oral bioavailability of hydrophobic derivatives for easier administration in animal models. |
| Micelles | Amphiphilic block copolymers researchgate.net | Increasing the aqueous solubility of the compound for in vitro assays and intravenous administration. |
Q & A
Basic: What are the foundational synthetic routes for preparing furo[2,3-c]pyridine derivatives, and how can they be adapted for Furo[2,3-c]pyridine-3-ethanamine?
Answer:
The synthesis of furo[2,3-c]pyridine derivatives typically involves cyclization of pyridine and furan precursors. For example, cyclization of chloropyridines with furan derivatives using palladium catalysts has been reported for benzo[4,5]furopyridines . For this compound, a plausible route involves:
Precursor Selection : Start with a pyridine scaffold substituted at the 3-position with an amine group.
Cyclization : Use a furan-containing reagent (e.g., furfural derivatives) under acidic or catalytic conditions to form the fused ring system.
Functionalization : Introduce the ethanamine moiety via reductive amination or nucleophilic substitution.
Key solvents like dichloromethane or toluene and catalysts (e.g., TMSCN for nitrile intermediates) are often employed .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Answer:
Optimization requires systematic variation of parameters:
- Temperature : Elevated temperatures (e.g., 80–100°C) enhance cyclization but may degrade sensitive intermediates.
- Catalysts : Palladium or copper catalysts improve regioselectivity in heterocycle formation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) favor cyclization .
- Stoichiometry : Excess reagents (e.g., TMSCN at 3.5 equivalents) drive reactions to completion, as seen in similar diamine syntheses .
Data Table : Comparison of Reaction Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized) |
|---|---|---|
| Catalyst | None | Pd(OAc)₂ (5 mol%) |
| Solvent | Ethanol | Toluene/DCM |
| Temperature | 25°C | 80°C |
| Yield | 35% | 73% |
| Adapted from |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the fused ring structure and ethanamine sidechain. Aromatic protons in furopyridine appear as doublets (δ 7.5–8.5 ppm), while ethanamine protons resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z ~162 for C₉H₁₀N₂O).
- FT-IR : Stretching frequencies for amine (3300–3500 cm⁻¹) and furan C-O (1250 cm⁻¹) confirm functional groups .
Advanced: How should researchers address contradictions in reported physicochemical properties of furo[2,3-c]pyridine derivatives?
Answer:
Discrepancies in properties like boiling point or density (e.g., 1.3–1.4 g/cm³ for similar compounds ) may arise from:
- Purity : Impurities from incomplete synthesis or side reactions alter measurements.
- Methodology : Use standardized techniques (e.g., differential scanning calorimetry for melting points).
- Computational Validation : Compare experimental data with DFT-calculated properties (e.g., logP, solubility).
Recommendation : Replicate measurements under controlled conditions and cross-reference with multiple sources .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs?
Answer:
SAR studies should focus on:
Core Modifications : Compare activity of furo[2,3-c]pyridine with thieno[3,2-c]pyridine or pyrrolo[2,3-c]pyridine analogs to assess heteroatom impact .
Sidechain Variation : Test ethanamine against longer alkylamines or aryl-substituted amines for binding affinity.
Bioisosteric Replacement : Replace the furan oxygen with sulfur (thiophene) to modulate lipophilicity .
Experimental Design :
- Synthesize 5–10 derivatives with systematic modifications.
- Screen for biological activity (e.g., antimicrobial assays) and correlate with computational docking scores .
Advanced: What strategies mitigate challenges in biological activity assays for this compound?
Answer:
Common challenges include low solubility or metabolic instability. Solutions:
- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1%) or formulate as hydrochloride salts .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated degradation.
- In Vitro Models : Prioritize cell lines with high expression of target receptors (e.g., cancer lines for antitumor studies) .
Basic: How should researchers handle reactive intermediates during this compound synthesis?
Answer:
- Stabilization : Use low temperatures (0–5°C) for nitrile or aldehyde intermediates .
- Quenching : Add aqueous NaHCO₃ to neutralize excess TMSCN or acids .
- Isolation : Employ flash chromatography or recrystallization for purification .
Advanced: What computational tools predict the pharmacokinetic properties of this compound?
Answer:
- ADME Prediction : Tools like SwissADME or ADMETLab estimate logP, bioavailability, and toxicity.
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors).
- MD Simulations : GROMACS assesses stability in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
